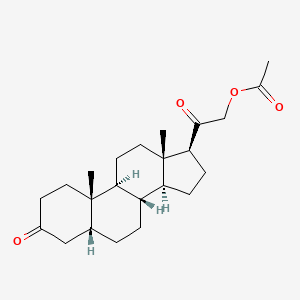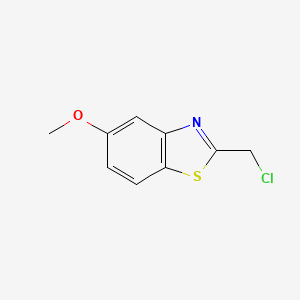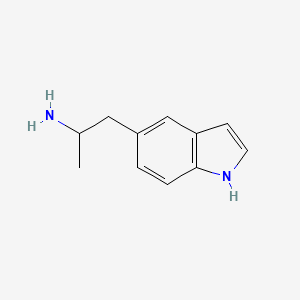
5-(2-アミノプロピル)インドール
概要
説明
5-(2-アミノプロピル)インドール: は、一般的に5-ITとして知られる、インドールおよびフェネチルアミン化学クラスに属する向精神作用物質です。それは共感作用で知られており、デザイナードラッグとして入手可能でした。 この化合物は1962年にアルバート・ホフマンによって最初に合成されました 。 2011年以降、オンラインベンダーによって娯楽用ドラッグとして販売されてきました .
科学的研究の応用
Chemistry: 5-(2-Aminopropyl)indole is used as a precursor in the synthesis of various indole derivatives
Biology: The compound is used in biological research to study its effects on neurotransmitter systems. It acts as a triple monoamine releasing agent, affecting dopamine, norepinephrine, and serotonin levels .
Medicine: Research is ongoing to explore the potential therapeutic applications of 5-(2-Aminopropyl)indole. Its empathogenic effects suggest potential use in the treatment of certain psychiatric disorders, although its safety profile needs thorough evaluation.
Industry: In the industrial sector, 5-(2-Aminopropyl)indole is used in the development of new materials and as a chemical intermediate in various manufacturing processes.
作用機序
5-(2-アミノプロピル)インドールは、三重モノアミン放出剤として作用することで効果を発揮します。これは、それぞれのトランスポーターと相互作用することで、ドパミン、ノルエピネフリン、セロトニンの放出を増加させます。 さらに、これはモノアミンオキシダーゼA阻害剤として作用し、これらの神経伝達物質のレベルをさらに高めます 。この化合物の効果は、他のインドール誘導体と区別される、主に刺激的ではなく、幻覚的です。
Safety and Hazards
将来の方向性
Subtle differences in the chemical structure of transporter ligands can have profound effects on biological activity . The potent monoamine-releasing actions of 5-IT, coupled with its known inhibition of MAO A, could underlie its dangerous effects when administered alone, and in combination with other monoaminergic drugs or medications . Consequently, 5-IT and related compounds may pose substantial risk for abuse and serious adverse effects in human users .
生化学分析
Biochemical Properties
5-(2-Aminopropyl)indole acts as a triple monoamine releasing agent with EC 50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine and 104.8 nM for serotonin . It also acts as a MAO-A inhibitor . This suggests that 5-(2-Aminopropyl)indole interacts with enzymes and proteins involved in the regulation of these neurotransmitters .
Cellular Effects
It is known to have stimulant properties similar to those of amphetamine . The reported toxic effects include pupil dilation, sweating, restlessness, disorientation, anxiety, agitation, tachycardia, and high body temperature .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .
Dosage Effects in Animal Models
It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .
Metabolic Pathways
It is known that the substance is a derivative of indole, which is metabolized by gut microorganisms from tryptophan .
Transport and Distribution
Subcellular Localization
It is known that the substance might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT), suggesting that it may be localized in areas of the cell where these transporters are present.
準備方法
合成経路と反応条件: 5-(2-アミノプロピル)インドールの合成には、炭酸カリウムなどの塩基の存在下でインドールと2-ブロモプロパンを反応させることが含まれます。この反応は、通常、ジメチルホルムアミドなどの有機溶媒中で高温で行われます。得られた生成物は、その後、再結晶またはクロマトグラフィーによって精製されます。
工業生産方法: 5-(2-アミノプロピル)インドールの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、一貫した品質と収量を確保するために、自動反応器と連続フローシステムの使用が含まれます。反応条件は、副生成物の生成を最小限に抑えながら、合成の効率を最大限に高めるように最適化されています。
化学反応の分析
反応の種類:
酸化: 5-(2-アミノプロピル)インドールは、酸化反応を起こしてさまざまな酸化誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアミン誘導体に還元できます。
置換: 5-(2-アミノプロピル)インドールは、アミノ基が他の官能基に置き換えられる置換反応を起こすことができます。これは、アシルクロリドやスルホニルクロリドなどの試薬を使用して達成できます。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ピリジンなどの塩基の存在下でのアシルクロリドまたはスルホニルクロリド。
主な生成物:
酸化: インドール-5-カルボン酸などの酸化誘導体。
還元: 対応するアミン誘導体。
置換: 使用した試薬に応じて、さまざまな置換インドール誘導体。
4. 科学研究への応用
化学: 5-(2-アミノプロピル)インドールは、さまざまなインドール誘導体の合成における前駆体として使用されます。
生物学: この化合物は、神経伝達物質系への影響を研究するために、生物学的研究で使用されています。 これは、ドパミン、ノルエピネフリン、セロトニンのレベルに影響を与える三重モノアミン放出剤として機能します .
医学: 5-(2-アミノプロピル)インドールの潜在的な治療用途を探求するための研究が進行中です。その共感作用は、特定の精神障害の治療に潜在的な用途を示唆していますが、その安全性プロファイルは徹底的に評価する必要があります。
産業: 産業セクターでは、5-(2-アミノプロピル)インドールは、新素材の開発や、さまざまな製造プロセスにおける化学中間体として使用されています。
類似化合物との比較
類似化合物:
α-メチルトリプタミン (αMT): 幻覚作用のあるトリプタミン誘導体。
5-(2-アミノプロピル)ベンゾフラン (5-APB): 共感作用のあるフェネチルアミン誘導体。
3,4-メチレンジオキシアンフェタミン (MDA): 刺激作用と幻覚作用の両方を持つフェネチルアミン誘導体。
比較: 5-(2-アミノプロピル)インドールは、トリプタミンで一般的な3位ではなく、5位にアミノ基を持つインドール誘導体であるため、その化学構造がユニークです。この構造的な違いは、α-メチルトリプタミンなどの化合物に見られる幻覚作用ではなく、その刺激作用をもたらします。5-(2-アミノプロピル)ベンゾフランと比較して、5-(2-アミノプロピル)インドールは異なるコア構造を持っていますが、同様の共感作用を共有しています。 刺激作用と幻覚作用の両方を持つ3,4-メチレンジオキシアンフェタミンとは異なり、5-(2-アミノプロピル)インドールの効果は主に刺激的です .
特性
IUPAC Name |
1-(1H-indol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGMISRJWGTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873562 | |
| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3784-30-3 | |
| Record name | α-Methyl-1H-indole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminopropyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3784-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-AMINOPROPYL)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98BOE73HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole(9CI)](/img/no-structure.png)
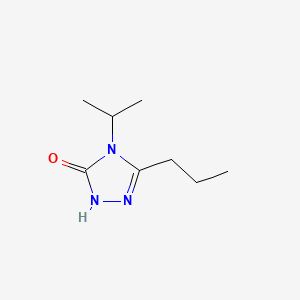
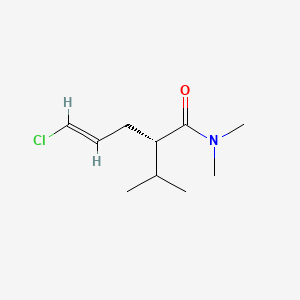
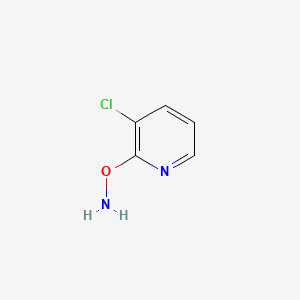
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
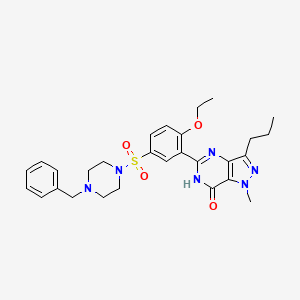
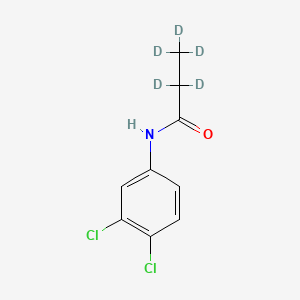

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
